molecular formula C23H19N3O B5907890 N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide

Cat. No.: B5907890
M. Wt: 353.4 g/mol
InChI Key: QGZBIVWUYLFPRD-OUKQBFOZSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmacology known to exhibit a wide range of biological activities . This scaffold is a core component in several marketed drugs, including the anxiolytic Alpidem, the sedative Zolpidem, and the bone resorption inhibitor Minodronic acid, underscoring its therapeutic relevance . The compound features an acrylamide group, a structure commonly investigated for its potential to interact with biological targets. Acrylamide-derived compounds have been studied as modulators of neurotransmitter-gated ion channels, such as the GABAA receptor, which is a primary target for treating conditions like anxiety, epilepsy, and insomnia . The specific substitution pattern on the imidazo[1,2-a]pyridine core, including a methyl group at the 7-position and a phenyl ring at the 2-position, allows researchers to fine-tune the molecule's physicochemical properties and binding affinity. Compounds with the 2-phenylimidazo[1,2-a]pyridine structure have been extensively explored as selective ligands for various receptors, demonstrating the importance of this structural motif in the design of novel bioactive molecules . Furthermore, related imidazo[1,2-a]pyridine derivatives are being actively researched as potent inhibitors of protein kinases, such as FLT3, a key target in acute myeloid leukemia (AML), highlighting the scaffold's value in developing new oncology therapeutics . This combination of features makes this compound a valuable chemical tool for researchers screening for new biological activities, optimizing lead compounds, and investigating mechanisms of action. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-17-14-15-26-20(16-17)24-22(19-10-6-3-7-11-19)23(26)25-21(27)13-12-18-8-4-2-5-9-18/h2-16H,1H3,(H,25,27)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZBIVWUYLFPRD-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide is a compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with phenylacrylic acid derivatives under specific conditions. The compound can be characterized by its molecular formula C18H17N3C_{18}H_{17}N_3 and a molecular weight of approximately 283.35 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃
Molecular Weight283.35 g/mol
IUPAC NameThis compound
SMILESCc1ccnc2c1c(c(n2)C(=O)N)C=C(C)C(=O)C

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study demonstrated that related compounds exhibited significant cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 2.43 μM to 14.65 μM, indicating promising growth inhibition capabilities .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves:

  • Microtubule Destabilization: Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.
  • Induction of Apoptosis: Compounds can enhance caspase activity and induce morphological changes associated with apoptosis .

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of this compound. Research indicates that imidazo[1,2-a]pyridine derivatives possess notable antibacterial activity against various pathogens. The mechanisms often involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

  • Study on Anticancer Activity:
    A recent study evaluated the effects of various imidazo[1,2-a]pyridine derivatives on breast cancer cells (MDA-MB-231). Among the tested compounds, some displayed significant apoptosis-inducing activity at concentrations as low as 1 μM. The study also reported enhanced caspase activity at higher concentrations .
  • Antimicrobial Evaluation:
    Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 0.24 μg/ml for some derivatives, indicating strong antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[1,2-a]pyridine core is a common feature among analogs, but substituents at position 3 critically influence properties. Key comparisons include:

Compound Name Core Structure Position 3 Substituent Key Features/Applications References
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide Imidazo[1,2-a]pyridine 3-Phenylacrylamide Potential H-bonding; inferred bioactivity
Bis(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)sulfane Imidazo[1,2-a]pyridine Sulfur-bridged dimer High synthetic yield (86%); structural stability
(E)-4-[N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol Imidazo[1,2-a]pyridine Carboximidoyl phenol Planar fused-ring system; O–H⋯N hydrogen bonding in crystal lattice
N-Phenyl-2-furohydroxamic acid Furan-hydroxamic acid Hydroxamic acid group Antioxidant activity (DPPH assay)
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine and phenyl groups Polymer precursor (polyimide synthesis)

Pharmacological Potential

  • Schiff base analogs : Exhibit antimicrobial and anticancer activities due to the imine group’s ability to coordinate metal ions .
  • Hydroxamic acids : Demonstrated radical-scavenging activity (DPPH assay, IC₅₀ ~10–50 µM), suggesting the acrylamide derivative may similarly modulate oxidative pathways .
  • Sulfur-bridged dimer : Structural rigidity may enhance metabolic stability compared to the more flexible acrylamide derivative .

Crystallographic Insights

  • The carboximidoyl phenol derivative crystallizes in a monoclinic system (space group P2₁/n) with planar fused rings (dihedral angle = 64.97° relative to the phenyl group). This planarity contrasts with the acrylamide derivative’s expected conformation, where the acrylamide group may introduce steric hindrance .

Functional Group Impact

  • Acrylamide vs. hydroxamic acid : The acrylamide’s carbonyl and NH groups enable H-bonding, while hydroxamic acids chelate metals, influencing target selectivity .
  • Sulfur bridge vs. acrylamide: The sulfur linker in 4e enhances dimer stability but reduces solubility compared to the monomeric acrylamide .

Q & A

Q. What are the common synthetic strategies for preparing N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide?

The synthesis typically involves forming the imidazo[1,2-a]pyridine core followed by amide coupling. A base-catalyzed reaction between 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine and 3-phenylacryloyl chloride is a standard approach. Optimization of solvents (e.g., DMF or THF), reaction temperature (60–80°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) is critical for yields >75% . Microwave-assisted synthesis may reduce reaction times and improve purity by minimizing side reactions .

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

  • X-ray crystallography to resolve the fused imidazo[1,2-a]pyridine core and substituent orientations (e.g., dihedral angles between phenyl and acrylamide groups) .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify aromatic protons (δ 7.2–8.5 ppm) and acrylamide carbonyl signals (δ ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~398.18 g/mol) and fragmentation patterns .

Q. What are the primary challenges in purifying this compound?

  • Solubility issues : Low solubility in polar solvents necessitates chromatographic purification (silica gel, eluent: ethyl acetate/hexane mixtures) .
  • Byproduct formation : Unreacted starting materials or dimerization products require gradient elution and recrystallization from ethanol .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bioactivity across similar derivatives?

Crystal structures (e.g., CCDC 1426925) reveal critical non-covalent interactions (e.g., C–H···π, O–H···N hydrogen bonds) that influence binding to biological targets. For example, the 7-methyl group and acrylamide orientation may sterically hinder interactions with enzymes like COX-2, explaining reduced activity compared to analogs with bulkier substituents . Computational docking studies (e.g., AutoDock Vina) can validate these observations by correlating binding energies with dihedral angles .

Q. What experimental approaches optimize the compound’s pharmacokinetic properties?

  • Proteolytic stability : Incubate with liver microsomes to assess metabolic degradation rates. Substituent modifications (e.g., replacing phenyl with thienyl) may enhance stability by reducing CYP450 interactions .
  • Permeability assays : Caco-2 cell monolayers evaluate intestinal absorption. LogP values (~3.5) suggest moderate lipophilicity; formulation with cyclodextrins improves aqueous solubility .

Q. How do electronic effects of substituents influence the compound’s reactivity in medicinal chemistry applications?

  • Electron-withdrawing groups (e.g., Cl at the 3-position) increase electrophilicity of the acrylamide moiety, enhancing covalent binding to cysteine residues in kinases .
  • Methyl groups at the 7-position reduce π-stacking with aromatic amino acids but improve metabolic stability . Comparative SAR tables (e.g., IC50_{50} values vs. substituent Hammett constants) quantify these effects .

Q. What methodologies address contradictory bioactivity data in cell-based assays?

  • Dose-response normalization : Use internal controls (e.g., staurosporine for cytotoxicity) to account for batch-to-batch variability .
  • Off-target profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) identify promiscuity. For example, acrylamide derivatives may non-specifically inhibit JAK2 and EGFR, requiring structural refinement .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; apply TWINABS for correcting twinned data .
  • SAR Studies : Combine QSAR models (e.g., CoMFA) with crystallographic data to prioritize synthetic targets .

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